4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Overview
Description
RO-46-8443 is a synthetic compound known for its role as a selective and competitive antagonist of the endothelin B receptor. This receptor is part of the G-protein coupled receptor superfamily, which plays a significant role in various physiological processes, including the regulation of blood pressure and renal function .
Mechanism of Action
Target of Action
The primary target of RO46-8443 is the Endothelin B (ET-B) receptor . This receptor belongs to the G-protein coupled receptor (GPCR) superfamily . ET-B receptors are widely distributed in vascular and nonvascular tissues and play a crucial role in regulating renal function and blood pressure .
Mode of Action
RO46-8443 acts as a selective and competitive antagonist of the ET-B receptor . It shows over 100-fold selectivity for human ET-B receptors in competitive binding assays . The compound competitively inhibits the binding of selective ET-B agonist Sarafotoxin-S6c to porcine trachea membranes .
Biochemical Pathways
The ET-B receptor has high and equal affinity for all endothelin isopeptides . When RO46-8443 binds to the ET-B receptor, it prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that would normally be activated by these ligands .
Pharmacokinetics
The compound is soluble up to 100 mm in dmso , which suggests it may have good bioavailability. For a more detailed understanding of its ADME properties, further studies would be required.
Result of Action
RO46-8443’s antagonistic action on the ET-B receptor leads to the inhibition of ET-B receptor-mediated Ca2+ mobilization in cells . This can have various effects at the molecular and cellular level, depending on the specific role of the ET-B receptor in a given tissue or cell type.
Preparation Methods
The synthesis of RO-46-8443 involves several steps, starting with the preparation of intermediate compounds. The key synthetic route includes the reaction of 4-tert-butylbenzenesulfonamide with 6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidine under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
RO-46-8443 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
RO-46-8443 has several scientific research applications:
Chemistry: It is used as a tool to study the role of endothelin B receptors in various chemical processes.
Biology: The compound helps in understanding the physiological and pathological roles of endothelin B receptors in biological systems.
Medicine: RO-46-8443 is used in preclinical research to investigate its potential therapeutic effects in conditions like hypertension and renal diseases.
Industry: The compound’s selective antagonism of endothelin B receptors makes it valuable in the development of new drugs targeting these receptors
Comparison with Similar Compounds
RO-46-8443 is unique due to its high selectivity and potency for the endothelin B receptor. Similar compounds include:
BQ-788: Another selective antagonist of the endothelin B receptor but with lower selectivity compared to RO-46-8443.
IRL-1038: A peptidic antagonist with chemical stability issues.
RES-701: A naturally occurring peptide with less potency than RO-46-8443.
RO-46-8443 stands out due to its non-peptidic nature and high selectivity, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
4-tert-butyl-N-[6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHNVYRUGBDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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